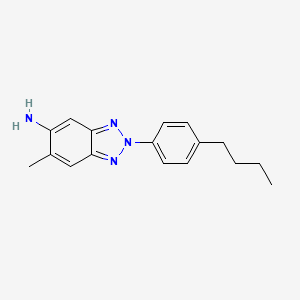

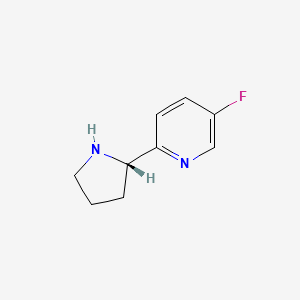

2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-amine (BMBT) is a heterocyclic aromatic amine compound that is structurally related to benzimidazoles. BMBT is a versatile compound that can be used in a variety of applications, including synthesis methods, scientific research applications, and biochemical and physiological effects.

科学的研究の応用

Antitumor Properties

A study found that 2-(4-aminophenyl)benzothiazoles, similar in structure to the compound of interest, possess selective and potent antitumor properties. The mechanism involves cytochrome P450 1A1 biotransformation, leading to both active and inactive metabolites. The study explored amino acid conjugation to improve drug lipophilicity and enhance therapeutic potential, especially in breast and ovarian cancer cells (Bradshaw et al., 2002).

Antimicrobial and Anticoccidial Activity

Another research synthesized derivatives related to the compound, demonstrating antimicrobial and anticoccidial activities. The derivatives showed effectiveness against various microbes and provided protection against Eimeria tenella in chickens, indicating potential use in veterinary medicine (Georgiadis, 1976).

Electrochromic Material Application

Research on benzotriazole and triphenylamine-based copolymers revealed potential applications in electrochromic devices. The study highlighted the significance of different π-bridges and triphenylamine units in altering electrochemical properties, making them suitable for use in various electronic devices (Hacioglu et al., 2014).

DNA/Protein Binding and Anticancer Activity

A study on Schiff base ligands and cyclometalated complexes, including derivatives of benzotriazole, demonstrated efficient binding with DNA and proteins. These complexes showed promising results in anticancer activity, particularly in cell lines affected by breast, ovarian, and renal cancers (Mukhopadhyay et al., 2015).

Corrosion Inhibition

Benzotriazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic media. The derivatives acted as mixed-type inhibitors, with some showing more than 95% inhibition efficiency, suggesting their utility in protecting metals from corrosion (Tamil Selvi et al., 2003).

Catalysis in Polymerization

Aluminium complexes containing benzotriazole phenoxide ligands were synthesized for catalysis in the ring-opening polymerization of lactide and carbon dioxide/propylene oxide coupling. These findings indicate their potential as catalysts in polymer production (Li et al., 2013).

特性

IUPAC Name |

2-(4-butylphenyl)-6-methylbenzotriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-3-4-5-13-6-8-14(9-7-13)21-19-16-10-12(2)15(18)11-17(16)20-21/h6-11H,3-5,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTIAFIQYOICEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

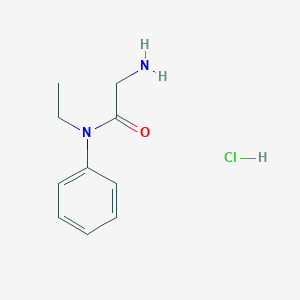

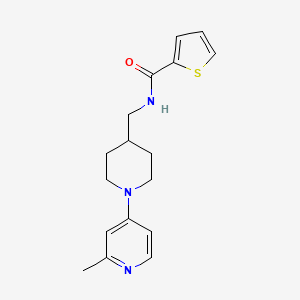

![N-benzyl-2-chloro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2437770.png)

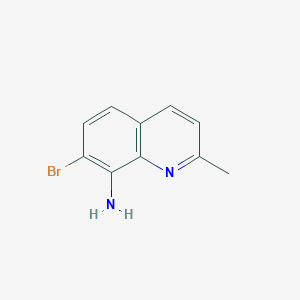

![1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2437771.png)

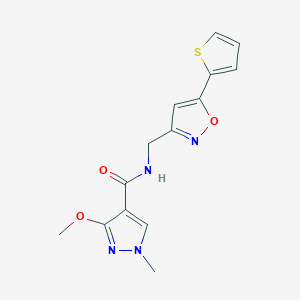

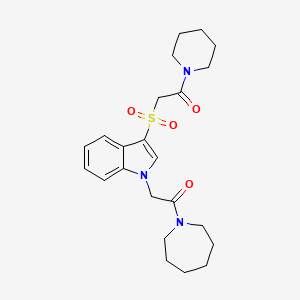

![(E)-3-(furan-2-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2437774.png)